N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine
Overview
Description
Preparation Methods
The preparation of N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . These halides are used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . The synthetic routes typically involve coupling and annulation reactions . One common method includes the reaction of N-substituted trifluoroacetamides with phosphorus pentachloride (PCl₅) and the thermal-induced or copper-catalyzed addition of perfluoroalkyl iodide to isocyanides .
Chemical Reactions Analysis
N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Coupling and Annulation: These reactions are particularly significant for constructing valuable trifluoromethyl-containing molecules.
Common reagents used in these reactions include phosphorus pentachloride (PCl₅), perfluoroalkyl iodide, and various catalysts for coupling and annulation reactions . The major products formed from these reactions are trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .
Scientific Research Applications
N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a specialty product for proteomics research applications.
Biology: The compound’s unique properties make it useful in various biological studies.
Industry: The compound is used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include other trifluoroacetimidoyl halides, which are also used as trifluoromethyl synthons . These compounds share similar synthetic applications and potentials in constructing valuable trifluoromethyl-containing molecules .
Properties
IUPAC Name |
N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQWQPHOLAKDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/NC(=O)C(F)(F)F)(\C(F)(F)F)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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